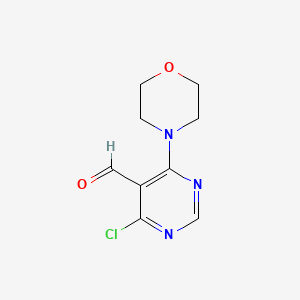

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-8-7(5-14)9(12-6-11-8)13-1-3-15-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFLPSPKKFXHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392192 | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-94-5 | |

| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde for Advanced Drug Discovery

Introduction: The Unassuming Architect in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, particularly in the highly competitive arena of kinase inhibitor development, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic scaffolds serve as the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is one such critical, albeit unassuming, intermediate. Its inherent chemical functionalities—a reactive aldehyde, a strategically positioned chlorine atom for nucleophilic substitution, and a morpholine group to modulate solubility and ADME properties—render it a highly versatile precursor for a diverse range of pharmacologically active molecules. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, and its application in the construction of targeted therapeutics, designed for the discerning researcher in drug development. The pyrimidine core, a well-known bioisostere for the purine base of ATP, allows molecules derived from this intermediate to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of aberrant cell signaling pathways implicated in cancer and inflammatory diseases.[1]

Physicochemical & Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and downstream application. The molecule's characteristics are a direct consequence of its unique trifunctionalized pyrimidine structure.

| Property | Value | Source |

| CAS Number | 143045-31-4 | Vendor Data |

| Molecular Formula | C₉H₁₀ClN₃O₂ | Vendor Data |

| Molecular Weight | 227.65 g/mol | Vendor Data |

| Appearance | Off-white to yellow crystalline solid | Typical |

| Melting Point | 94-96 °C | Vendor Data |

| Boiling Point (Predicted) | 426.5 ± 45.0 °C | Vendor Data |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | Vendor Data |

| pKa (Predicted) | 1.26 ± 0.35 | Vendor Data |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols | Inferred |

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nucleophilic substitution of a dichloro-pyrimidine precursor, followed by a regioselective formylation.

Step 1: Synthesis of the Precursor, 4-(6-Chloropyrimidin-4-yl)morpholine

The initial and critical step involves the synthesis of the direct precursor, 4-(6-chloropyrimidin-4-yl)morpholine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is displaced by morpholine. The reaction's success hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a selective monosubstitution.

Experimental Protocol: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

Materials:

-

4,6-Dichloropyrimidine

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add morpholine (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-(6-chloropyrimidin-4-yl)morpholine as a solid.

Step 2: Vilsmeier-Haack Formylation to Yield the Target Compound

The second and final step is the introduction of the aldehyde group at the C5 position of the pyrimidine ring. The Vilsmeier-Haack reaction is the classic and most efficient method for this transformation.[2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide (e.g., N,N-dimethylformamide, DMF), which acts as the electrophile in an electrophilic aromatic substitution reaction.[2] The electron-donating character of the morpholine group activates the pyrimidine ring, directing the formylation to the C5 position.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

4-(6-Chloropyrimidin-4-yl)morpholine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Application in Drug Discovery

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde and chloro functionalities. This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in combinatorial chemistry and library synthesis for drug discovery programs.

-

Aldehyde Group Reactivity: The formyl group is a versatile handle for a wide array of chemical transformations. It can readily undergo:

-

Reductive Amination: To introduce diverse amine-containing side chains, which are crucial for establishing key interactions with target proteins.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

-

Condensation Reactions: With active methylene compounds or hydrazines to construct new heterocyclic rings fused to the pyrimidine core.

-

-

Chloro Group Reactivity: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, most notably anilines, which is a common strategy in the synthesis of kinase inhibitors. The electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group facilitates this substitution.

Case Study: A Building Block for Gefitinib Analogues

A prominent application of this scaffold is in the synthesis of analogues of Gefitinib (Iressa®), a well-known epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3][4] The core structure of Gefitinib features a 4-anilinoquinazoline. Analogues can be designed where the quinazoline core is replaced by a pyrimidine ring, a common bioisosteric replacement strategy. In this context, this compound serves as an excellent starting point.

The synthetic logic involves an initial SNAr reaction at the C4 position with a substituted aniline, followed by modification of the aldehyde group to introduce a side chain that can enhance binding affinity or modulate physicochemical properties.

Caption: Application in the synthesis of Gefitinib analogues.

Conclusion and Future Outlook

This compound represents a strategically designed molecular intermediate with significant potential in the field of drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries, particularly targeting the kinome. The synthetic route presented herein is reliable and scalable, relying on well-established and understood chemical transformations. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the utility of such versatile building blocks will undoubtedly increase, solidifying the role of this compound as a key player in the development of next-generation targeted therapies.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Gefitinib synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde, bearing the CAS number 54503-94-5, is a key heterocyclic building block of significant interest in the field of medicinal chemistry. Its trifunctional nature, featuring a reactive chloropyrimidine core, a versatile aldehyde group, and a morpholine moiety, makes it a highly valuable starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyrimidine scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively being investigated for the treatment of a wide range of diseases, most notably cancer.

The strategic placement of the chloro, morpholino, and formyl groups on the pyrimidine ring provides three distinct points for chemical modification. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and aldehyde substituents, renders the C4-position susceptible to nucleophilic aromatic substitution. The aldehyde functionality serves as a versatile handle for a variety of transformations, including condensations, oxidations, reductions, and the formation of other heterocyclic rings. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final drug candidates.

This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and its pivotal role in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is experimentally determined, some of the other properties are predicted values and should be used as a guide.

| Property | Value | Source |

| CAS Number | 54503-94-5 | [1] |

| Molecular Formula | C₉H₁₀ClN₃O₂ | [1] |

| Molecular Weight | 227.65 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |

| Melting Point | 94-96 °C | [1] |

| Boiling Point (Predicted) | 426.5 ± 45.0 °C | [1] |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.26 ± 0.35 | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available 4,6-dichloropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety, followed by a Vilsmeier-Haack formylation to install the aldehyde group at the C5 position.

Synthesis of the target compound.

Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine (Precursor)

The precursor is synthesized by the regioselective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with morpholine. The two chlorine atoms are electronically equivalent, so the reaction yields a single monosubstituted product.

Experimental Protocol:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol (EtOH) or isopropanol (IPA), add N,N-diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.1 eq).

-

To this stirred solution, add morpholine (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(6-chloropyrimidin-4-yl)morpholine as a solid.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are commonly used as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.

-

Base: A non-nucleophilic base like DIPEA is used to quench the HCl generated during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to undesired side reactions.

-

Temperature: Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution reaction.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C5 position of the pyrimidine ring.

Vilsmeier-Haack reaction workflow.

Experimental Protocol (Adapted from a similar procedure for 4,6-dichloro-5-pyrimidinecarbaldehyde)[2]:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

-

To this pre-formed reagent, add 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and also quenches the excess Vilsmeier reagent.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: The combination of POCl₃ and DMF generates a potent electrophile that is capable of formylating the relatively electron-rich C5 position of the pyrimidine ring. The morpholino group acts as an electron-donating group, activating this position towards electrophilic attack.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent formylation reaction requires heating to proceed at a reasonable rate.

-

Aqueous Work-up: The hydrolysis of the intermediate iminium salt is a crucial step to obtain the final aldehyde product. Careful neutralization is necessary to ensure the product is in a neutral form for efficient extraction.

Reactivity and Synthetic Utility

The three functional groups of this compound provide a rich platform for a variety of chemical transformations.

Reactivity of the core compound.

Reactions at the C4-Chloro Position

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. This allows for the introduction of a wide variety of substituents.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base and at elevated temperatures, leads to the corresponding 4-amino-6-morpholino-5-pyrimidinecarbaldehydes. This is a common strategy in the synthesis of kinase inhibitors, where the amino group can be further functionalized.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides can displace the chloride to form ethers.

-

Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties.

-

Suzuki and other Cross-Coupling Reactions: While less common for direct substitution on such an electron-deficient ring, with appropriate catalytic systems, the chloro group can potentially participate in cross-coupling reactions to form C-C bonds.

Reactions of the C5-Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a wide range of transformations.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to secondary and tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Condensation Reactions: The aldehyde can condense with active methylene compounds (e.g., malononitrile, cyanoacetates) or with hydrazines and hydroxylamines to form a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and other fused pyrimidines.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, providing another functional group for further elaboration, such as amide bond formation.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-morpholinopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs.

Derivatives of this compound have been explored as inhibitors of several important kinases, including:

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, and inhibitors of this pathway are of great therapeutic interest. Several potent PI3K inhibitors are based on the morpholinopyrimidine scaffold.

-

Mammalian Target of Rapamycin (mTOR): mTOR is a key downstream effector in the PI3K pathway, and dual PI3K/mTOR inhibitors are being actively developed.

-

Aurora Kinases: These are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers, making them attractive targets for anticancer therapy.

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for the regulation of the cell cycle, and CDK inhibitors are being investigated as anticancer agents.

The synthetic utility of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. By varying the substituents at the C4 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds to develop novel drug candidates.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its three functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated importance of the morpholinopyrimidine scaffold in the development of kinase inhibitors underscores the significance of this compound as a key starting material for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their quest for novel and effective medicines.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]

-

PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][3][4]benzodiazepines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1. NMR Spectra. Retrieved from [Link]

-

PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Retrieved from [Link]

- Google Patents. (n.d.). CN102718720B - Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl.

- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

-

Cheméo. (n.d.). Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3). Retrieved from [Link].

-

MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

-

PubMed. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde

This guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The synthesis is presented with a rationale for each step, ensuring both clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to interact with a wide array of biological targets.[1] The functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of its physicochemical properties and biological activity. This compound serves as a versatile building block, with its three distinct functional groups—a reactive aldehyde, a displaceable chlorine atom, and a morpholino moiety—offering multiple avenues for further chemical modification. This strategic combination of functionalities makes it a valuable precursor for the synthesis of complex molecules with potential applications in areas such as oncology and virology.[1][2]

Molecular Structure and Properties

The structure of this compound is characterized by a central pyrimidine ring substituted at positions 4, 5, and 6.

-

Position 4: A chlorine atom, which is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.

-

Position 5: A carbaldehyde (formyl) group, which can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases.

-

Position 6: A morpholino group, a saturated heterocycle that can influence the solubility and pharmacokinetic properties of the molecule.

A summary of the key properties of the likely precursor, 4,6-dichloropyrimidine-5-carbaldehyde, is provided in the table below. The properties of the final product are expected to be similar, with adjustments for the replacement of a chlorine atom with a morpholino group.

| Property | Value (for 4,6-dichloropyrimidine-5-carbaldehyde) |

| Molecular Formula | C₅HCl₂N₂O |

| Molecular Weight | 176.98 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached in a three-step sequence starting from uracil. This pathway involves an initial formylation via the Vilsmeier-Haack reaction, followed by chlorination, and finally, a selective nucleophilic substitution with morpholine.

Step 1: Vilsmeier-Haack Formylation of Uracil to 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

The initial step introduces the aldehyde functionality at the 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic compounds.[3][4]

-

Reaction: Uracil is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

-

Mechanism: The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile. The electron-rich pyrimidine ring of uracil attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

-

Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add uracil portion-wise, controlling the temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

-

Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde to 2,4-Dichloro-5-pyrimidinecarbaldehyde

The hydroxyl groups introduced from the uracil starting material are converted to chlorine atoms in this step. This is a crucial transformation as it activates the pyrimidine ring for subsequent nucleophilic substitution.

-

Reaction: The dihydroxy intermediate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6]

-

Mechanism: The lone pairs on the oxygen atoms of the hydroxyl groups attack the phosphorus atom of POCl₃, leading to the formation of a good leaving group. Subsequent attack by a chloride ion displaces the leaving group, resulting in the chlorinated pyrimidine.

-

Protocol:

-

In a fume hood, suspend 2,4-dihydroxy-5-pyrimidinecarbaldehyde in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[7]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[5][6]

-

Step 3: Selective Nucleophilic Aromatic Substitution with Morpholine

The final step involves the selective replacement of one of the chlorine atoms with morpholine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position in such systems.

-

Reaction: 2,4-Dichloro-5-pyrimidinecarbaldehyde is reacted with morpholine in the presence of a base.

-

Mechanism: The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient carbon at the 4-position of the pyrimidine ring. The addition-elimination (SNAr) mechanism proceeds through a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity. A base is used to neutralize the HCl generated during the reaction.

-

Protocol:

-

Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent such as ethanol or isopropanol.

-

Add morpholine (1.0-1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Experimental Workflow and Data Summary

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Quantitative Data Summary (Expected):

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Purity (%) (after purification) |

| 1 | Vilsmeier-Haack | Uracil | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 70-85 | >95 |

| 2 | Chlorination | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 2,4-Dichloro-5-pyrimidinecarbaldehyde | 65-80 | >97 |

| 3 | SNAr | 2,4-Dichloro-5-pyrimidinecarbaldehyde | This compound | 75-90 | >98 |

Conclusion

This guide outlines a robust and logical synthetic route to this compound. By leveraging well-established reactions such as the Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and selective nucleophilic aromatic substitution, this valuable intermediate can be prepared in good yields and high purity. The presented protocol, grounded in fundamental principles of organic chemistry, provides a solid foundation for researchers to synthesize this and related compounds for applications in drug discovery and development.

References

- Jadhav, G. R., Shaikh, M. U., & Pawar, S. S. (2015). A Review on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1643-1653.

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

- Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Google Patents. (n.d.). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

- Zinchenko, H. M., Muzychka, L. V., Biletskiy, I. I., & Smolii, O. B. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters.

- Yang, F. Z. (2011).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aplidine | SARS-CoV | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. mdpi.com [mdpi.com]

- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 6. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the interpretation of the NMR spectra of this molecule. In the absence of experimentally published spectra, this guide utilizes predictive methodologies based on established principles of NMR spectroscopy and data from analogous molecular structures. This guide also outlines a standardized protocol for sample preparation and data acquisition, ensuring the principles of scientific integrity and reproducibility are met.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleic acids and is prevalent in a wide array of pharmacologically active compounds. The morpholine and carbaldehyde substituents, along with the chloro group, introduce specific electronic and steric features that influence the molecule's reactivity and potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the two most common NMR active nuclei in organic chemistry: the proton (¹H) and carbon-13 (¹³C).

Due to the current lack of publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound, this guide will present a detailed prediction of these spectra. This prediction is grounded in the analysis of substituent effects on the pyrimidine and morpholine ring systems, drawing upon a wealth of data from related structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the morpholine moiety, and the aldehyde group. The chemical shifts are influenced by the electronic effects of the substituents and the overall aromaticity of the pyrimidine ring.

Signal Assignments and Predicted Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyrimidine-H | 8.5 - 8.8 | Singlet (s) | 1H |

| Morpholine-H (adjacent to N) | 3.8 - 4.0 | Triplet (t) | 4H |

| Morpholine-H (adjacent to O) | 3.6 - 3.8 | Triplet (t) | 4H |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Rationale for Predicted Chemical Shifts and Multiplicities

-

Aldehyde Proton: The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Pyrimidine Proton: The lone proton on the pyrimidine ring is anticipated to resonate in the aromatic region, between 8.5 and 8.8 ppm. The electron-withdrawing effects of the two nitrogen atoms in the ring, the chlorine atom, and the carbaldehyde group all contribute to its deshielding. This proton will also appear as a singlet.

-

Morpholine Protons: The morpholine ring contains two sets of chemically equivalent methylene protons. The four protons on the carbons adjacent to the nitrogen atom are expected to appear as a triplet around 3.8-4.0 ppm. The four protons on the carbons adjacent to the oxygen atom are predicted to be slightly more shielded, resonating as a triplet in the 3.6-3.8 ppm region. The triplet multiplicity arises from the coupling with the adjacent methylene protons. The chair conformation of the morpholine ring is a key factor in its NMR spectrum.[1]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their hybridization state and the electronic environment created by the substituents.

Signal Assignments and Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Pyrimidine C-Cl | 160 - 165 |

| Pyrimidine C-N(morpholine) | 160 - 165 |

| Pyrimidine C-H | 150 - 155 |

| Pyrimidine C-CHO | 115 - 120 |

| Morpholine C-N | 45 - 50 |

| Morpholine C-O | 65 - 70 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Rationale for Predicted Chemical Shifts

-

Aldehyde Carbonyl Carbon: The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the 185-190 ppm range, which is characteristic for aldehyde carbonyl carbons.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts due to the different substituents. The carbon bonded to the chlorine atom and the carbon bonded to the morpholine nitrogen are predicted to be in a similar downfield region of 160-165 ppm due to the electronegativity of these substituents. The carbon bearing the proton is expected around 150-155 ppm. The carbon attached to the aldehyde group is predicted to be the most upfield of the pyrimidine carbons, in the 115-120 ppm range.

-

Morpholine Carbons: The carbon atoms of the morpholine ring will show two distinct signals. The carbons adjacent to the nitrogen atom are expected to resonate in the 45-50 ppm region, while the carbons adjacent to the more electronegative oxygen atom will be further downfield, in the 65-70 ppm range.[2][3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental procedure is crucial.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Figure 1: A generalized workflow for the acquisition and processing of NMR spectra.

Conclusion

This technical guide provides a detailed theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. While awaiting experimental verification, the predicted spectra, based on established principles and data from analogous structures, serve as a valuable resource for researchers. The outlined experimental protocol further ensures that future spectral acquisitions can be performed in a standardized and reproducible manner, contributing to the collective body of scientific knowledge.

References

- Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552-555.

- Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4963.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Moser, A. (2008).

- Chemistry LibreTexts. (2021). Coupling Constants.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#: 54503-94-5.

Sources

- 1. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-morpholino-5-pyrimidinecarbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical applications. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The structural elucidation of these molecules is paramount in drug discovery and development, and mass spectrometry stands as a primary analytical technique for their characterization.[1][3] This guide provides a detailed exploration of the anticipated mass spectrometric behavior of this compound, offering insights into its ionization, fragmentation patterns, and the experimental protocols for its analysis.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClN₃O₂ |

| Monoisotopic Mass | 227.04615 Da |

| Average Mass | 227.64 g/mol |

| Key Structural Features | Pyrimidine core, Chlorine substituent, Morpholine ring, Carbaldehyde group |

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical as it dictates the nature of the initial ionic species and subsequent fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation.[1][3] EI is invaluable for detailed structural elucidation due to the rich fragmentation patterns it produces. The resulting mass spectrum is highly reproducible and suitable for library matching.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing controlled structural information.[4]

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the interplay of its functional groups. The following sections detail the expected fragmentation under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion (M•+) will be observed, accompanied by a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, and this isotopic signature will be evident for all chlorine-containing fragments.[5][6]

Diagram 1: Predicted EI Fragmentation Pathway

Caption: Predicted Electron Ionization fragmentation pathways.

Key Fragmentation Steps:

-

Loss of the formyl radical (-CHO•): A common fragmentation for aldehydes, this leads to the formation of a resonance-stabilized ion at m/z 198/200.[7]

-

Loss of carbon monoxide (-CO): The molecular ion can also lose a neutral CO molecule to yield an ion at m/z 199/201.

-

Sequential loss of CO: The fragment at m/z 198/200 may further lose a molecule of carbon monoxide, resulting in an ion at m/z 170/172.

-

Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation. A common pathway is the loss of a C₄H₈NO• radical, leading to a fragment at m/z 141/143.

-

Formation of the morpholinium ion: Through rearrangement, the morpholinium ion at m/z 86 can be formed.

-

Further fragmentation of the morpholinium ion: The ion at m/z 86 can subsequently lose a neutral formaldehyde molecule (CH₂O) to produce an ion at m/z 56.[8]

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 228/230. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation pathways.

Key Fragmentation Steps:

-

Loss of carbon monoxide (-CO): Similar to EI, the loss of a neutral CO molecule from the protonated precursor is a likely fragmentation pathway, yielding an ion at m/z 200/202.

-

Loss of the morpholine moiety: The protonated molecule can lose the neutral morpholine group (C₄H₉NO), resulting in a fragment at m/z 142/144.

-

Formation of the morpholinium ion: As with EI, the formation of the morpholinium ion at m/z 86 is also possible through rearrangement.

Table 2: Summary of Predicted Fragment Ions

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| EI | 227/229 (M•+) | 198/200 | CHO• |

| EI | 227/229 (M•+) | 199/201 | CO |

| EI | 198/200 | 170/172 | CO |

| EI | 227/229 (M•+) | 141/143 | C₄H₈NO• |

| EI | 227/229 (M•+) | 86 | C₅H₂ClN₂O• |

| EI | 86 | 56 | CH₂O |

| ESI-MS/MS | 228/230 ([M+H]⁺) | 200/202 | CO |

| ESI-MS/MS | 228/230 ([M+H]⁺) | 142/144 | C₄H₉NO |

| ESI-MS/MS | 228/230 ([M+H]⁺) | 86 | C₅H₃ClN₂O |

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following protocols are recommended.

Sample Preparation

-

Dissolution: Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Concentration: The optimal concentration will depend on the instrument's sensitivity but a starting concentration of 1-10 µg/mL is generally appropriate for ESI, while a slightly higher concentration may be needed for direct infusion EI.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Diagram 3: EI-MS Experimental Workflow

Caption: Workflow for EI-MS analysis.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 200-250 °C.[3]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

Diagram 4: ESI-MS/MS Experimental Workflow

Caption: Workflow for ESI-MS/MS analysis.

-

Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion Electrospray (ESI+).

-

Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.

-

MS1: Scan for the protonated molecule ([M+H]⁺) at m/z 228/230.

-

MS2: Select the precursor ion at m/z 228 (³⁵Cl) for collision-induced dissociation (CID).

-

Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.

-

Data Acquisition: Acquire the product ion spectrum.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of chlorine serves as a definitive marker for chlorine-containing fragments. By employing both EI and ESI techniques, a comprehensive understanding of the molecule's fragmentation behavior can be achieved, enabling its unambiguous identification and characterization. The predicted fragmentation pathways and experimental protocols outlined in this guide provide a robust framework for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences.

References

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. URL: [Link]

-

Mass Spectroscopy - Isotope Patterns. University of Calgary. URL: [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. URL: [Link]

-

Isotope Abundance. (2022). Chemistry LibreTexts. URL: [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. URL: [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. URL: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. URL: [Link]

-

mass spectra - the M+2 peak. Chemguide. URL: [Link]

-

Mass spectra of morpholine cation and fragment ions which are... ResearchGate. URL: [Link]

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. URL: [Link]

-

Proposed mass fragmentation pattern for compound (6). ResearchGate. URL: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. URL: [Link]

-

mass spectra - fragmentation patterns. Chemguide. URL: [Link]

-

4-Chloro-6-ethyl-5-fluoropyrimidine. PubChem. URL: [Link]

-

[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed. URL: [Link]

-

Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. URL: [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. URL: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. URL: [Link]

- Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl. Google Patents.

-

4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. URL: [Link]

-

Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. URL: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. URL: [Link]

-

N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. URL: [Link]

-

4-Chloro-6-ethyl-5-fluoropyrimidine. Pharmaffiliates. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity and Analysis of 4-chloro-6-morpholino-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-6-morpholino-5-pyrimidinecarbaldehyde is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive aldehyde, a displaceable chloro group, and a morpholino moiety, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as an impure starting material can lead to the formation of side products, complicate downstream reactions, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, offering field-proven insights and detailed methodologies to ensure the highest standards of scientific integrity.

Synthesis and Impurity Profile

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-chloro-6-morpholinopyrimidine. This reaction introduces the formyl group at the electron-rich C5 position of the pyrimidine ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[1][2]. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts with electron-rich aromatic and heteroaromatic compounds[2][3]. The choice of this reaction is predicated on its efficiency and selectivity for the formylation of activated heterocyclic systems.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Potential Impurities

A thorough understanding of the reaction mechanism allows for the prediction of potential impurities:

-

Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-6-morpholinopyrimidine.

-

Byproducts of Reagent Formation: Side reactions during the formation of the Vilsmeier reagent can introduce minor impurities.

-

Over-reaction Products: While less common for this substrate, harsh conditions could potentially lead to further reactions.

-

Hydrolysis Products: Incomplete chlorination during the synthesis of the starting material (4-chloro-6-morpholinopyrimidine) can lead to the corresponding pyrimidinone, which may carry through the synthesis.

Purification Methodologies

Achieving high purity of this compound is critical. The two most effective methods are column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying moderately polar organic compounds.

Protocol for Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

-

Mobile Phase Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.

-

Column Packing: The column should be packed as a slurry of silica gel in the mobile phase to ensure a homogenous stationary phase.

-

Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the column.

-

Elution: The mobile phase is passed through the column under positive pressure.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing minor impurities after chromatographic purification.

Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol and water is often a suitable choice for pyrimidine derivatives.

-

Dissolution: The crude or partially purified compound is dissolved in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities or charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Crystal Collection: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Analytical Characterization for Purity Assessment

A multi-pronged analytical approach is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method is typically employed for pyrimidine derivatives[4].

Table 1: HPLC Parameters for Purity Analysis

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for basic compounds like pyrimidines. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 10-90% B over 20 minutes | A gradient elution ensures the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A small injection volume prevents column overloading. |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the sample and acquire the chromatogram for the duration of the gradient program.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of the Analytical Workflow

Caption: A typical workflow for the comprehensive analysis of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.6 ppm (s, 1H): Pyrimidine ring proton (C2-H).

-

δ ~3.8-4.0 ppm (m, 8H): Morpholine protons (-CH₂-O-CH₂-).

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

δ ~185 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~165 ppm: Pyrimidine ring carbon (C4).

-

δ ~162 ppm: Pyrimidine ring carbon (C6).

-

δ ~158 ppm: Pyrimidine ring carbon (C2).

-

δ ~110 ppm: Pyrimidine ring carbon (C5).

-

δ ~66 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O-).

-

δ ~45 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N-).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.

Expected Mass Spectrum Data (Electrospray Ionization - ESI+):

-

[M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₉H₁₀ClN₃O₂, the expected monoisotopic mass is approximately 227.05 g/mol . Therefore, the [M+H]⁺ ion should appear at approximately m/z 228.05.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.

Conclusion

The purity and rigorous characterization of this compound are non-negotiable for its successful application in drug discovery and development. By employing a robust synthetic strategy such as the Vilsmeier-Haack reaction, followed by systematic purification via column chromatography and/or recrystallization, a high-purity intermediate can be obtained. A comprehensive analytical workflow, incorporating HPLC, NMR, and mass spectrometry, provides the necessary validation of both purity and structural identity, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as a foundational resource for researchers, enabling them to proceed with confidence in the synthesis of novel and impactful therapeutic agents.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

- Laurence, C., & Gal, J. F. (2010).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1). [Link]

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 54503-94-5. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Marchenko, S. I., Moiseeva, A. M., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive chloropyrimidine core, a versatile aldehyde group, and a saturated morpholine ring, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyrimidine scaffold is a cornerstone in the structure of many biologically active compounds, including antiviral and anticancer agents. The chloro-substituent at the 4-position acts as a proficient leaving group for nucleophilic substitution, while the aldehyde at the 5-position provides a reactive handle for chain extension and the formation of various heterocyclic systems. The morpholino group at the 6-position can influence the molecule's solubility, pharmacokinetic properties, and biological activity.

This guide provides a comprehensive overview of the critical safety and handling considerations for this compound. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a deeper understanding of the "why" behind each recommendation, fostering a proactive safety culture in the laboratory.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale and Safety Implication |

| Molecular Formula | C₉H₁₀ClN₃O₂ | |

| Molecular Weight | 227.65 g/mol | |

| Appearance | Likely a solid at room temperature (e.g., white to off-white powder or crystals) | The physical state dictates handling procedures. Solids can pose an inhalation hazard if dusty. |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | In case of a spill, appropriate solvents for cleanup should be readily available. |

| Melting Point | Not determined. Expected to be a solid with a defined melting point. | |

| Boiling Point | Not determined. Likely to decompose at elevated temperatures. | Avoid excessive heating to prevent the release of hazardous decomposition products. |

| Vapor Pressure | Expected to be low due to its solid nature and relatively high molecular weight. | While the vapor pressure is likely low, handling in a well-ventilated area is still crucial to minimize inhalation exposure. |

Hazard Identification and GHS Classification (Predicted)

Although a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment based on analogous compounds is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this evaluation.

Predicted GHS Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[1]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Reactivity and Incompatibility

The reactivity of this compound is dictated by its functional groups. Understanding these reactivities is paramount to preventing hazardous reactions.

-

Chloropyrimidine Moiety: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This is a key reaction for its use as a synthetic intermediate. However, it also implies incompatibility with strong nucleophiles under uncontrolled conditions.

-

Aldehyde Group: Aldehydes are reactive functional groups that can undergo oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions.[4] They can be sensitive to air and light. Aldehydes are generally considered reactive and can be incompatible with strong oxidizing agents, strong reducing agents, strong bases, and some acids.[5]

-

Morpholine Group: The morpholine moiety is a secondary amine and can exhibit basic properties.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous reactions, potentially causing fire or explosion.

-

Strong Reducing Agents: May react exothermically.

-

Strong Bases: Can promote decomposition or unwanted side reactions.

-

Strong Acids: May cause decomposition.[3]

-

Nucleophiles: While desired in controlled synthetic procedures, uncontrolled reactions with strong nucleophiles should be avoided.

Hazardous Decomposition Products:

Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for this compound is not available. The following assessment is based on the known toxicology of its constituent functional groups and related molecules.

-